molecular formula C16H14ClFN2O4S B6627789 N-[4-(acetylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide

N-[4-(acetylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide

Cat. No. B6627789
M. Wt: 384.8 g/mol
InChI Key: YBKBATVASLOJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide, commonly known as ACEA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACEA belongs to a class of compounds known as cannabinoid receptor agonists, which interact with the endocannabinoid system in the body. In

Mechanism of Action

ACEA interacts with the CB1 receptor in the endocannabinoid system, leading to a cascade of downstream effects. The CB1 receptor is primarily located in the brain and is involved in the regulation of appetite, pain, and mood. ACEA has been shown to activate the CB1 receptor, leading to the release of neurotransmitters such as dopamine and serotonin. This activation can result in a variety of effects, including pain relief and a reduction in anxiety and depression.
Biochemical and Physiological Effects:
ACEA has been shown to have a variety of biochemical and physiological effects. In animal studies, ACEA has been shown to reduce pain and inflammation, as well as to have neuroprotective effects. ACEA has also been shown to have potential anti-tumor effects, although further research is needed in this area. In addition, ACEA has been shown to have a positive effect on mood, reducing anxiety and depression in animal models.

Advantages and Limitations for Lab Experiments

ACEA has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the CB1 receptor, making it a useful tool for studying the endocannabinoid system. Another advantage is its stability, allowing for long-term storage and use in experiments. However, one limitation is its potential toxicity, which must be carefully monitored in experiments. In addition, ACEA is not suitable for use in human trials due to its potential side effects.

Future Directions

There are several potential future directions for research on ACEA. One area of interest is its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential anti-tumor effects, which could be further explored in animal models. In addition, further research is needed to understand the potential side effects and toxicity of ACEA, which could inform its use in future experiments. Overall, ACEA represents a promising area of research for its potential therapeutic applications and its role in the endocannabinoid system.

Synthesis Methods

The synthesis of ACEA involves several steps, starting with the reaction of 2-chloro-6-fluorobenzyl alcohol with 4-aminophenylsulfonamide. This reaction produces a key intermediate, which is then reacted with acetic anhydride to form the final product, ACEA. The synthesis of ACEA has been optimized over the years, resulting in high yields and purity.

Scientific Research Applications

ACEA has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its role in the endocannabinoid system. ACEA is a selective agonist of the CB1 receptor, which is involved in the regulation of appetite, pain, and mood. ACEA has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, ACEA has been studied for its potential anti-inflammatory and anti-tumor effects.

properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-(2-chloro-6-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O4S/c1-10(21)20-25(23,24)12-7-5-11(6-8-12)19-16(22)9-13-14(17)3-2-4-15(13)18/h2-8H,9H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKBATVASLOJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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